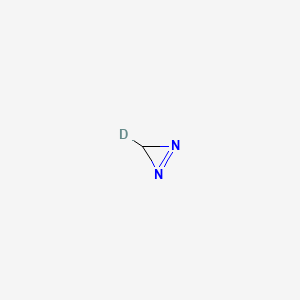

3-deuterio-3H-diazirine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Deuterio-3H-diazirine is a deuterium-labeled derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing one carbon and two nitrogen atoms. This compound is particularly notable for its use in photoaffinity labeling, a technique that allows researchers to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-deuterio-3H-diazirine typically involves the following steps:

Oximation: The starting ketone is converted to an oxime using hydroxylammonium chloride in the presence of a base such as pyridine.

Tosylation: The oxime is then tosylated using tosyl chloride in the presence of a base.

Ammonia Treatment: The tosylated oxime is treated with ammonia to form diaziridine.

Oxidation: The diaziridine is oxidized to form the desired diazirine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of more efficient bases like potassium hydroxide for the one-pot synthesis of aliphatic diazirines .

Chemical Reactions Analysis

Types of Reactions: 3-Deuterio-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can insert into C-H, O-H, and N-H bonds.

Common Reagents and Conditions:

Photochemical Activation: Ultraviolet light (around 350-365 nm) is commonly used to activate diazirines.

Thermal Activation: Heating to temperatures between 110-130°C can also generate carbenes from diazirines.

Major Products: The primary products of these reactions are the insertion products of carbenes into various bonds, leading to the formation of new C-C, C-O, or C-N bonds .

Scientific Research Applications

3-Deuterio-3H-diazirine has a wide range of applications in scientific research:

Chemistry: Used as a photoaffinity probe to study molecular interactions and reaction mechanisms.

Biology: Employed in the identification of biological targets and protein-protein interactions.

Medicine: Utilized in drug discovery and development to map the binding sites of pharmaceutical compounds.

Industry: Applied in polymer crosslinking and adhesion processes

Mechanism of Action

The mechanism of action of 3-deuterio-3H-diazirine involves the generation of carbenes upon activation. These carbenes are highly reactive and can insert into nearby bonds, forming covalent linkages with target molecules. This property makes diazirines valuable tools for studying molecular interactions and labeling specific sites within complex biological systems .

Comparison with Similar Compounds

Diaziridine: A precursor to diazirine, characterized by a three-membered ring with two nitrogen atoms.

Trifluoromethyl Aryl Diazirines: Commonly used in biological target identification and known for their high reactivity and stability.

Phenyl Azides and Benzophenones: Alternative photoaffinity probes with different activation and reactivity profiles.

Uniqueness: 3-Deuterio-3H-diazirine is unique due to its deuterium labeling, which can provide additional insights into reaction mechanisms and molecular interactions by allowing researchers to trace the movement of hydrogen atoms during reactions.

Properties

Molecular Formula |

CH2N2 |

|---|---|

Molecular Weight |

43.046 g/mol |

IUPAC Name |

3-deuterio-3H-diazirine |

InChI |

InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D |

InChI Key |

GKVDXUXIAHWQIK-MICDWDOJSA-N |

Isomeric SMILES |

[2H]C1N=N1 |

Canonical SMILES |

C1N=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.